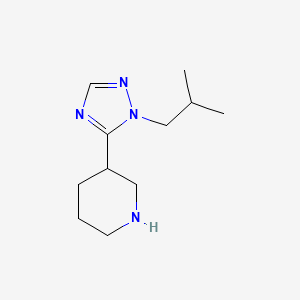

3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine

Beschreibung

3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-triazole moiety substituted with an isobutyl group. This structure combines the conformational flexibility of piperidine with the electron-rich aromatic character of triazole, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or receptor modulation. The isobutyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility and metabolic stability.

Eigenschaften

Molekularformel |

C11H20N4 |

|---|---|

Molekulargewicht |

208.30 g/mol |

IUPAC-Name |

3-[2-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidine |

InChI |

InChI=1S/C11H20N4/c1-9(2)7-15-11(13-8-14-15)10-4-3-5-12-6-10/h8-10,12H,3-7H2,1-2H3 |

InChI-Schlüssel |

ATMYKWUTNPQOAF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CN1C(=NC=N1)C2CCCNC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidin beinhaltet typischerweise die Reaktion von 1-Isobutyl-1H-1,2,4-triazol mit Piperidin unter bestimmten Bedingungen. Ein übliches Verfahren beinhaltet die Verwendung von Mikrowellenbestrahlung, um die Reaktion zu beschleunigen. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels, wie z. B. Methanol, und eines Katalysators, wie z. B. einer Säure oder Base, durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von 3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidin kann eine großtechnische Synthese unter Verwendung von kontinuierlichen Strömungsreaktoren beinhalten. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie z. B. Temperatur und Druck, und gewährleisten so eine hohe Ausbeute und Reinheit des Endprodukts. Die Verwendung von automatisierten Systemen und fortschrittlichen analytischen Techniken verbessert die Effizienz der industriellen Produktion weiter .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen ein Nucleophil eine funktionelle Gruppe im Molekül ersetzt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Bildung von reduzierten Derivaten, bei denen Wasserstoffatome zum Molekül hinzugefügt wurden.

Substitution: Bildung von substituierten Derivaten, bei denen neue funktionelle Gruppen bestehende ersetzen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es in der medizinischen Chemie die Aktivität bestimmter Enzyme hemmen, indem es an ihre aktiven Zentren bindet. Diese Bindung kann die normale Funktion des Enzyms stören und zu therapeutischen Wirkungen wie der Hemmung der Proliferation von Krebszellen oder dem mikrobiellen Wachstum führen.

Wirkmechanismus

The mechanism of action of 3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects such as inhibition of cancer cell proliferation or microbial growth .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Key Properties

Key Observations :

- Steric Effects : Bulky substituents (e.g., isobutyl, isopropyl) may hinder binding to flat active sites but enhance selectivity for hydrophobic pockets .

- Salt Forms : Hydrochloride salts (e.g., ) improve solubility, critical for bioavailability in drug formulations.

Piperidine Ring Modifications

Table 2: Piperidine Substitution Patterns

Key Observations :

- Positional Effects : Substitution at the 3-position (target compound) vs. 4-position () may alter hydrogen-bonding interactions with target enzymes or receptors.

Biologische Aktivität

3-(1-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N4, with a molecular weight of 208.30 g/mol. The compound consists of a piperidine ring linked to a 1,2,4-triazole moiety, with an isobutyl group that enhances its solubility and reactivity in biological systems.

Antimicrobial Properties

Compounds containing triazole rings are widely recognized for their antimicrobial properties . Research indicates that this compound exhibits activity against various bacteria and fungi. The triazole moiety is believed to interfere with the synthesis of key cellular components in pathogens, leading to their inhibition or death.

Neuroactive Properties

The piperidine component may contribute to potential neuroactive properties , influencing neurotransmitter systems. This suggests applications in treating neurological disorders due to possible modulation of synaptic transmission.

Research has indicated several potential mechanisms through which this compound exerts its biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or neurotransmitter degradation.

- Receptor Modulation : It could interact with neurotransmitter receptors, impacting signal transduction pathways.

- Metal Ion Coordination : The triazole ring's ability to coordinate with metal ions may enhance its biological activity by stabilizing enzyme-substrate complexes.

Anticancer Activity

A study focusing on similar triazole compounds demonstrated significant anticancer activity against HepG2 liver cancer cell lines. The derivatives showed varying degrees of potency, with some exhibiting IC50 values as low as 13 µg/mL. This highlights the potential for this compound in cancer therapy .

Structure–Activity Relationship (SAR)

A detailed SAR study revealed that modifications to the triazole and piperidine structures can significantly influence biological activity. For instance:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-(5-amino-1H-1,2,4-triazol-3-yl)piperidine | Amino group on triazole | Enhanced solubility |

| 3-Cyclohexyl-1H-1,2,4-triazol-5-amine | Cyclohexyl group instead of isobutyl | Different reactivity profile |

| 3-(5-methylthio-1H-1,2,4-triazol-3-yl)piperidine | Methylthio substituent | Varying antimicrobial activity |

This table illustrates how structural variations can lead to differences in pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.